molecular formula C9H8F3NO4S B1430753 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 1820615-46-0

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B1430753
CAS No.: 1820615-46-0
M. Wt: 283.23 g/mol
InChI Key: GAIJSHXMSSLUTC-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 1820615-46-0) is a synthetic organic compound with a molecular formula of C9H8F3NO4S and a molecular weight of 283.22 g/mol . This benzene derivative features a nitro group, a trifluoromethyl group, and an ethanesulfonyl group attached to the benzene ring, making it a valuable building block in medicinal chemistry and drug discovery research. The distinct electronic properties conferred by the nitro and trifluoromethyl groups, combined with the steric and hydrogen-bonding characteristics of the sulfonyl moiety, make this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. It is supplied with a specified high purity level, confirmed by analytical techniques. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet for comprehensive hazard and safety information. The GHS hazard classification includes warnings that it may be harmful if swallowed (H302), may cause skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood.

Properties

IUPAC Name

1-ethylsulfonyl-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIJSHXMSSLUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis typically starts from 4-nitro-2-(trifluoromethyl)benzene derivatives, which can be prepared or procured as intermediates:

Introduction of Ethanessulfonyl Group

The ethanesulfonyl group is commonly introduced via sulfonylation reactions using ethanesulfonyl chloride or ethanesulfonic acid derivatives under controlled conditions:

  • Method A: Nucleophilic Aromatic Substitution (SNAr)

    • The aromatic ring bearing a good leaving group (e.g., fluorine in 1-fluoro-4-nitro-2-(trifluoromethyl)benzene) is reacted with ethanesulfinic acid salts or ethanesulfonyl nucleophiles in the presence of a base.
    • Typical bases include potassium carbonate or other inorganic bases.
    • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are used to facilitate the reaction at elevated temperatures (e.g., 80 °C) for several hours.
    • This method exploits the electron-deficient nature of the aromatic ring due to nitro and trifluoromethyl groups to enhance substitution.
  • Method B: Direct Sulfonylation via Sulfonyl Chloride

    • Direct sulfonylation of the aromatic ring can be achieved by treating 4-nitro-2-(trifluoromethyl)benzene with ethanesulfonyl chloride in the presence of a Lewis acid catalyst or base.
    • Reaction conditions typically involve inert organic solvents (e.g., toluene, ethyl acetate) and controlled temperature to avoid side reactions.

Alternative Multi-Step Routes

  • Some patented processes describe the preparation of intermediate compounds such as 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene, which are then converted to sulfonylated products via base-mediated transformations without solvents or in inert solvents.
  • These methods focus on environmentally friendly conditions, minimizing hazardous reagents and solvents, and optimizing molar ratios of base to substrate (e.g., 3:1 to 1:1) to maximize yield and purity.

Reaction Conditions and Optimization

Parameter Typical Range / Conditions Notes
Base Potassium carbonate (K2CO3), sodium carbonate, or others Used in 1-4 equivalents relative to substrate
Solvent DMF, DMSO, acetonitrile, ethyl acetate, butyl acetate Selected for solubility and reaction efficiency
Temperature 20 °C to 80 °C Elevated temperatures (ca. 80 °C) favor substitution
Reaction Time 1 hour to overnight (10+ hours) Longer times improve conversion
Molar Ratios Base:substrate from 0.8:1 to 10:1 Optimized for maximum yield and minimal side products
Workup Extraction with ethyl acetate, washing with NaHCO3, drying over Na2SO4 Standard organic workup to isolate product

Example Preparation Procedure (Literature-Based)

  • Dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.4 mmol) and potassium carbonate (2.8 mmol) in acetonitrile (20 mL).
  • Stir the mixture at 80 °C overnight under inert atmosphere.
  • Cool reaction mixture and pour into water, extract with ethyl acetate (3 × 20 mL).
  • Dry organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify crude product by column chromatography if necessary to obtain 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene as a yellow solid.

Analytical and Research Findings

  • Yields : Reported yields vary depending on conditions and substrates, typically ranging from moderate (39%) to good (up to 67%) for related trifluoromethylated aromatic compounds.
  • Purity : Characterization by NMR (^1H, ^13C, ^19F), mass spectrometry, and melting point confirms the structure and purity.
  • Environmental considerations : Recent patents emphasize solvent-free or green solvent conditions and reduced waste generation during sulfonylation.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Solvent(s) Yield (%) Notes
SNAr with K2CO3 1-fluoro-4-nitro-2-(trifluoromethyl)benzene K2CO3, acetonitrile, 80 °C, overnight Acetonitrile ~39 Common, moderate yield
Direct sulfonylation 4-nitro-2-(trifluoromethyl)benzene Ethanessulfonyl chloride, base, inert solvent Toluene, ethyl acetate Variable Requires Lewis acid/base catalysis
Base-mediated conversion 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)benzene Base (NaOEt, KOH), solvent or solvent-free DMF, DMSO, or none Not specified Environmentally friendly process patented

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The compound’s properties and applications are best understood through comparison with structurally related analogs. Key comparisons include:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene 1: –SO₂C₂H₅; 4: –NO₂; 2: –CF₃ C₉H₈F₃NO₄S Ethanesulfonyl, nitro, trifluoromethyl
1-(Ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene (CID 2820063) 1: –SO₂CH₂CH₂; 2: –NO₂; 4: –CF₃ C₉H₆F₃NO₄S Ethenesulfonyl, nitro, trifluoromethyl
1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene (CAS 22057-35-8) 1: –SC₂H₅; 2: –NO₂; 4: –CF₃ C₉H₈F₃NO₂S Ethylthio, nitro, trifluoromethyl
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene (CAS 1824071-56-8) 1: –F; 2: –SO₂CH₃; 4: –CF₃ C₈H₆F₄O₂S Fluoro, methylsulfonyl, trifluoromethyl
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene (CAS 694499-22-4) 1: –CH₂Br; 4: –NO₂; 2: –CF₃ C₈H₅BrF₃NO₂ Bromomethyl, nitro, trifluoromethyl
Key Observations :
  • Electronic Effects :

    • The ethanesulfonyl group (–SO₂C₂H₅) is a stronger electron-withdrawing group compared to ethylthio (–SC₂H₅) but less electron-deficient than ethenesulfonyl (–SO₂CH₂CH₂) due to conjugation in the latter .
    • Bromomethyl (–CH₂Br) in the precursor compound (CAS 694499-22-4) serves as a leaving group, enabling nucleophilic substitutions to introduce diverse functionalities (e.g., amines, sulfides) .
  • Reactivity: The nitro group at position 4 in the target compound is highly electrophilic, facilitating reduction to amines or participation in coupling reactions. In contrast, the ethylthio analog (CAS 22057-35-8) shows reduced electrophilicity due to the weaker electron-withdrawing nature of the thioether group .
  • Physicochemical Properties :

    • Solubility : Ethanesulfonyl derivatives are more polar and water-soluble than ethylthio analogs but less so than methylsulfonyl variants (e.g., CAS 1824071-56-8) due to the shorter alkyl chain .
    • Stability : Trifluoromethyl groups enhance thermal and oxidative stability, making these compounds suitable for high-temperature applications .

Biological Activity

1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 1820615-46-0, is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C9H8F3NO4S
  • Molecular Weight : 283.22 g/mol
  • Structure : The compound features a trifluoromethyl group, a nitro group, and an ethanesulfonyl moiety, which may contribute to its biological properties.

The exact mechanism of action for this compound is not extensively documented; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance lipophilicity and binding affinity to target sites, potentially modulating various biochemical pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antiviral Activity : Compounds with nitro and trifluoromethyl groups have shown promising antiviral properties. For instance, studies have demonstrated that such compounds can inhibit viral polymerases effectively .
  • Anticancer Potential : The presence of sulfonyl and nitro groups in aromatic compounds is often associated with anticancer activity. In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines .

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeTarget Organism/Cell LineIC50 Value (µM)Observations
AntiviralHCV NS5B32.2Inhibition >95% in vitro
AnticancerA549 (Lung Cancer)49.85Induced significant cell apoptosis
Enzyme InhibitionBCAT1/2Not specifiedHigh selectivity noted

Detailed Research Findings

  • Antiviral Studies : Research has highlighted the antiviral potential of similar compounds against Hepatitis C Virus (HCV). For example, a related compound demonstrated an IC50 value of 32.2 µM against the NS5B polymerase, indicating substantial antiviral activity .
  • Anticancer Activity : In vitro studies on various cancer cell lines have shown that compounds with similar functional groups can significantly inhibit cell proliferation. One study reported an IC50 value of 49.85 µM for a structurally related compound against A549 lung cancer cells, where it induced apoptosis without causing significant cytotoxicity to normal cells .
  • Enzyme Interaction : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could provide insights into its potential applications in drug design and development .

Q & A

Q. What are the common synthetic routes for 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic substitution or sulfonylation. For example, ethanesulfonyl groups are introduced using ethanesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–25°C). The nitro and trifluoromethyl groups, being strong electron-withdrawing substituents, may require controlled stoichiometry to avoid side reactions like over-sulfonylation. Reaction optimization often involves monitoring via TLC or HPLC, with yields typically ranging from 50–75% depending on purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • 1H/19F NMR : The trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and ethanesulfonyl protons (δ 1.5–2.0 ppm for CH2 and δ 3.0–3.5 ppm for SO2CH2 in 1H NMR) are diagnostic.
  • IR Spectroscopy : Strong absorption bands for the sulfonyl group (S=O stretching at 1150–1300 cm⁻¹) and nitro group (asymmetric stretching at 1520–1560 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C9H7F3NO4S: theoretical 282.0064) .

Q. How does the compound’s solubility profile affect experimental design in organic synthesis?

  • The ethanesulfonyl and nitro groups reduce solubility in nonpolar solvents. Researchers often use polar aprotic solvents (e.g., DMSO, DMF) for reactions and switch to dichloromethane or ethyl acetate for extraction. Precipitation in water is common due to the compound’s hydrophobicity, necessitating careful solvent selection for recrystallization .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when modifying the nitro group (e.g., reduction to amine)?

  • Catalytic hydrogenation (H2/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C) under mild conditions (25–50°C) reduces the nitro group to an amine while preserving the ethanesulfonyl and trifluoromethyl groups. Competing sulfonamide hydrolysis is minimized by avoiding strong acids/bases. Post-reaction, rapid purification via flash chromatography (silica gel, 5% MeOH in DCM) isolates the amine derivative .

Q. How do electronic effects of the trifluoromethyl and ethanesulfonyl groups influence electrophilic aromatic substitution (EAS) reactivity?

  • The meta-directing trifluoromethyl and para-directing ethanesulfonyl groups create a steric and electronic environment that suppresses classical EAS. Instead, radical or metal-catalyzed coupling (e.g., Suzuki-Miyaura) is preferred for further functionalization. DFT calculations suggest the sulfonyl group’s electron-withdrawing nature increases the activation energy for EAS by 15–20 kJ/mol compared to unsubstituted analogs .

Q. How should researchers resolve contradictions in reaction outcomes (e.g., unexpected byproducts in cross-coupling reactions)?

  • Contradictions often arise from competing pathways, such as homocoupling vs. heterocoupling. Systematic screening of catalysts (e.g., Pd(PPh3)4 vs. Pd2(dba)3), ligands (e.g., XPhos), and bases (K2CO3 vs. Cs2CO3) is recommended. For example, PdCl2(dppf) with XPhos suppresses homocoupling in Sonogashira reactions, achieving >90% selectivity for the desired product. LC-MS and 19F NMR track intermediates to identify side-reaction pathways .

Data Analysis & Mechanistic Questions

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

  • Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states for sulfonylation or nitro reduction. Solvent effects (e.g., PCM for DMF) improve accuracy. For example, Fukui indices predict nucleophilic attack sites, while NBO analysis quantifies hyperconjugation effects from the trifluoromethyl group .

Q. How can researchers validate the stability of intermediates during multi-step synthesis?

  • Real-time monitoring via in-situ IR or ReactIR identifies unstable intermediates (e.g., nitroso derivatives). Accelerated stability studies (40–60°C in DMSO) under inert atmospheres assess degradation pathways. For instance, the ethanesulfonyl group shows hydrolytic stability at pH 4–9 but degrades rapidly under strongly acidic conditions (pH < 2) .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors or antimicrobial agents?

  • The trifluoromethyl group enhances membrane permeability, while the sulfonyl group acts as a hydrogen-bond acceptor in target binding. In PfPK6 inhibitor studies, analogs of this compound showed IC50 values <100 nM against Plasmodium falciparum via hydrophobic interactions with the ATP-binding pocket .

Q. How is the compound utilized in materials science (e.g., liquid crystals or polymers)?

  • Derivatives with ethynyl linkers (e.g., 1-ethynyl-4-[hexafluoropropan-2-yl]benzene) form rigid, thermally stable backbones for liquid crystals. The trifluoromethyl group lowers dielectric constants, making such materials suitable for optoelectronic devices .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
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1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene

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